molecular formula C7H13NO B073365 Cyclohexanecarboxamide CAS No. 1122-56-1

Cyclohexanecarboxamide

Cat. No.: B073365
CAS No.: 1122-56-1
M. Wt: 127.18 g/mol
InChI Key: PNZXMIKHJXIPEK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of cyclohexanecarboxylic acid and ammonia, with the reaction being catalyzed by a suitable dehydrating agent. The reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed:

    Oxidation: Cyclohexanecarboxylic acid.

    Reduction: Cyclohexylamine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Cyclohexanecarboxamide can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    Cyclohexylamine: Similar structure but with an amine group instead of an amide group.

    Benzamide: Similar functional group but with a benzene ring instead of a cyclohexane ring.

Uniqueness: this compound is unique due to its combination of the cyclohexane ring and the carboxamide group, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXMIKHJXIPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061528
Record name Cyclohexanecarboxamide
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-56-1
Record name Cyclohexanecarboxamide
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Record name Cyclohexanecarboxamide
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Record name CYCLOHEXANECARBOXAMIDE
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Record name Cyclohexanecarboxamide
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Record name Cyclohexanecarboxamide
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Synthesis routes and methods I

Procedure details

Using the general method of Example 92, cyclohexanecarbonyl chloride (94 μL, 0.7 mmol) was reacted with 2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine (0.2 g, 0.7 mmol) to provide 0.2 g of N12-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethyl]-1-cyclohexanecarboxamide as a white powder, m.p. 188-190° C. Analysis: Calculated for C22H30N6O: %C, 66.98; %H, 7.66; %N, 21.30. Found: %C, 66.72; %H, 7.57; %N, 21.48. HRMS (EI) calcd for C22H30N6O (M+) 394.2481 found 394.2475.
Quantity
94 μL
Type
reactant
Reaction Step One
Name
2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid (500 mg, 1.05 mmol), ammonium chloride (112 mg, 2.09 mmol), 0-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (795 mg, 2.09 mmol), and diisopropylethylamine (730 μl, 4.18 mmol) were taken-up in dimethylformamide (4.2 mL) under argon. The vessel was sealed and stirred at 65° C. for 4 hours. Upon cooling, the reaction mixture was diluted with water, and the resulting precipitate was collected via filtration. The solids were washed with water and diethyl ether and dried in vacuo overnight to afford cis-4-hydroxy-4-[5-(3-methyl-5-{[4-Orifluoromethyl)pyrimidin-2-yl]amino}-phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (437.6 mg, 0.916 mmol, 88% yield) as a white solid. MS ESI: [M+H]+ m/z 478.1.
[Compound]
Name
cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
730 μL
Type
reactant
Reaction Step Four
Quantity
4.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid (0.53 g, 1.263 mmol) in DMF (7 mL) was added CDI (0.410 g, 2.53 mmol) and aqueous ammonium hydroxide (100 μL, 2.53 mmol). The reaction was stirred overnight at RT. After 16 hours, the reaction mixture was partitioned between water and DCM and the aqueous layer was extracted with DCM. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography, eluting with 0-100% (90:9:1 DCM/MeOH/NH4OH)/DCM, to provide cis-4-(5-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexane-carboxamide as an orange foam (0.213 g, 40.3% yield). MS, m/z (C22H34FN4O4): calcd, 418.3. found, 419.1 [M+H].
Name
cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of cyclohexanecarboxylic acid (1.00 g, 7.80 mmol) in EtOAc (10 mL) was treated with CDI (1.581 g, 9.75 mmol), stirred at RT for 20 minutes, treated with ammonium hydroxide (5.00 mL, 70.0 mmol) and stirred for 20 minutes. The mixture was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford cyclohexanecarboxamide (1.109 g, 112%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.61 (s, 2H), 2.13 (m, 1H), 1.89 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.24 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.581 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How do cyclohexanecarboxamide derivatives interact with biological targets?

A1: Cyclohexanecarboxamides primarily interact with biological targets through hydrogen bonding, as evidenced by the crystal structures of various derivatives. [] These interactions often involve the carboxamide functional group, leading to the formation of dimeric structures. [] The specific interactions and downstream effects vary significantly depending on the substituents attached to the cyclohexane ring and the carboxamide nitrogen.

Q2: Can you provide specific examples of this compound derivatives and their biological targets?

A2:
- N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-cyclohexanecarboxamide (WAY-100635) is a well-known example that exhibits high affinity for the serotonin 5-HT1A receptor. [, , , , , , ] It acts as a competitive antagonist at this receptor, blocking the effects of serotonin. [, ]- 1-(3-Chlorophthalimido)this compound (AC 94377) mimics the growth-regulating activity of gibberellins in plants. [, ] Its mechanism involves binding to a specific receptor protein, although the exact binding site remains under investigation. []

Q3: How do structural modifications influence the biological activity of cyclohexanecarboxamides?

A3: Substitutions on the cyclohexane ring and the carboxamide nitrogen significantly impact the activity, potency, and selectivity of this compound derivatives. [, , , , , , , ] For instance, introducing bulky substituents can enhance antimelanoma activity and influence interactions with tyrosinase. [] Modifications also affect their pharmacokinetic properties, such as lipophilicity and metabolic stability. [, ]

Q4: What are the downstream effects of cyclohexanecarboxamides on cellular processes?

A4: The downstream effects are diverse and depend on the specific target. For example, inhibition of Rho-kinase by certain cyclohexanecarboxamides leads to vasodilation, making them potentially useful for treating pulmonary hypertension. [] Other derivatives, through their interaction with the serotonin system, influence rat behavior in anxiety models. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C7H13NO, and its molecular weight is 127.18 g/mol.

Q6: What spectroscopic data are available for characterizing this compound derivatives?

A6: Researchers commonly employ techniques like IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry (ESI-MS) to characterize this compound derivatives. [, , ] These methods provide information about functional groups, proton environments, and molecular mass, respectively. X-ray crystallography has also been used to elucidate the three-dimensional structures of some derivatives, revealing key structural features and hydrogen bonding patterns. [, ]

Q7: How are this compound derivatives synthesized?

A7: Synthetic strategies for this compound derivatives often involve condensation reactions between cyclohexanecarboxylic acid derivatives and various amines. [, , , ] Depending on the target structure, additional steps like alkylation, acylation, or cyclization may be employed. [, , ]

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